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3-Chloro-2-iodo-5,6-dimethoxypyridine

Cat. No.: B2803764
CAS No.: 910616-72-7
M. Wt: 299.49
InChI Key: KWNRLBWHPGFGAS-UHFFFAOYSA-N
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Description

Significance of Halogenated Pyridine (B92270) Scaffolds in Modern Organic Synthesis

Halogenated pyridine scaffolds are fundamental building blocks in the fields of medicinal chemistry, agrochemicals, and materials science. The pyridine ring itself is a privileged structure, meaning it is frequently found in biologically active compounds and approved pharmaceuticals. nih.govbcrcp.ac.in The introduction of halogen atoms onto this scaffold dramatically enhances its synthetic utility.

Halogens serve as versatile functional handles for a wide range of cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, which are pivotal methods for constructing complex carbon-carbon and carbon-heteroatom bonds. innospk.com Furthermore, the presence and type of halogen can modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov The ability of heavier halogens (chlorine, bromine, and iodine) to participate in halogen bonding—a specific type of non-covalent interaction—has also been identified as a key factor in ligand-target binding, providing stability to molecular complexes and enhancing affinity. nih.gov

Historical and Contemporary Context of Pyridine Derivatives in Chemical Sciences

The history of pyridine dates back to 1846, when it was first isolated. nih.gov Chemically, pyridine is a basic heterocyclic aromatic compound that resembles benzene (B151609) with one CH group replaced by a nitrogen atom. nih.gov This nitrogen atom imparts unique properties, including basicity, polarity, and the ability to act as a hydrogen bond acceptor, making the pyridine motif highly valuable in drug design. nih.govrsc.org

Historically found in natural products such as alkaloids and vitamins like nicotinamide (B372718) (Vitamin B3), the pyridine scaffold is now one of the most prevalent nitrogen-containing heterocycles in FDA-approved drugs. bcrcp.ac.in Pyridine derivatives have demonstrated a vast spectrum of pharmacological activities, leading to their use as anticancer, antiviral, antimicrobial, anti-inflammatory, and antihypertensive agents. bcrcp.ac.inrsc.org Their adaptability for chemical modification allows chemists to fine-tune molecular properties, improving potency, permeability, and metabolic profiles, thus cementing their central role in contemporary drug discovery and development. bcrcp.ac.innih.gov

Scope and Research Significance of 3-Chloro-2-iodo-5,6-dimethoxypyridine

This compound is a polysubstituted pyridine derivative whose primary research significance lies in its function as a versatile synthetic intermediate or "building block" for the construction of more complex molecules. bldpharm.com While specific, in-depth research studies focusing solely on this compound are not widely published, its value can be clearly understood by analyzing its distinct structural features.

Chemical and Physical Properties of this compound
PropertyValue
CAS Number910616-72-7
Molecular FormulaC₇H₇ClINO₂
Molecular Weight299.49 g/mol
ClassificationHeterocyclic Building Block

The key to the research utility of this compound is the presence of two different halogen atoms—iodine and chlorine—at adjacent positions on the pyridine ring. In transition metal-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds is not equal. It follows a well-established trend where the bond strength decreases and reactivity increases down the halogen group: C–Cl < C–Br < C–I. nih.gov

This differential reactivity is a powerful tool for synthetic chemists, enabling site-selective functionalization. nih.gov The carbon-iodine (C–I) bond at the C2 position of the pyridine ring is significantly more susceptible to oxidative addition by a palladium catalyst than the more robust carbon-chlorine (C–Cl) bond at the C3 position. nih.govrsc.org This allows for a selective reaction, such as a Suzuki or Sonogashira coupling, to occur exclusively at the C2 position, leaving the chlorine atom at C3 untouched for a subsequent, different chemical transformation under more forcing conditions.

Therefore, the research significance of this compound is its potential to serve as a platform for the controlled, sequential synthesis of highly substituted pyridine derivatives. This step-wise approach is crucial for creating complex molecular architectures with precisely defined substitution patterns, which is essential for exploring structure-activity relationships in drug discovery and for developing novel materials with tailored electronic or photophysical properties. rsc.orgresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7ClINO2 B2803764 3-Chloro-2-iodo-5,6-dimethoxypyridine CAS No. 910616-72-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-2-iodo-5,6-dimethoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClINO2/c1-11-5-3-4(8)6(9)10-7(5)12-2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWNRLBWHPGFGAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(N=C1OC)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Chloro 2 Iodo 5,6 Dimethoxypyridine and Analogous Dihalopyridines

Synthesis of Key Pyridine (B92270) Precursors and Intermediates

The synthesis of polysubstituted pyridines such as 3-chloro-2-iodo-5,6-dimethoxypyridine invariably begins with the procurement or preparation of suitable pyridine precursors. The availability of simpler, functionalized pyridines is crucial for building up the complexity of the target molecule. General methods for accessing substituted pyridine derivatives often serve as the foundation for more elaborate synthetic campaigns.

One common strategy involves the functionalization of commercially available, less complex pyridines. For instance, a synthetic route might commence with a dimethoxypyridine, which can then be subjected to sequential halogenation steps. Alternatively, a pre-halogenated pyridine could be a starting point, with subsequent introduction of the methoxy (B1213986) groups.

The synthesis of pyridine derivatives can also be achieved through ring-closing reactions of acyclic precursors. These methods offer a high degree of flexibility in introducing a variety of substituents onto the pyridine core. For example, 1,5-dicarbonyl compounds can be cyclized with an ammonia (B1221849) source to form the pyridine ring, a strategy that allows for the incorporation of substituents at various positions by starting with appropriately substituted dicarbonyls.

Strategic Halogenation Techniques for Pyridine Nuclei

The introduction of halogen atoms onto a pyridine ring is a pivotal step in the synthesis of compounds like this compound. However, the electron-deficient nature of the pyridine ring makes it less susceptible to electrophilic aromatic substitution compared to benzene (B151609), often requiring harsh reaction conditions. nih.gov The regioselectivity of halogenation is a key challenge that must be addressed through strategic choice of reagents and reaction conditions.

The position of halogenation on the pyridine ring is influenced by the electronic properties of existing substituents and the reaction mechanism. Electrophilic halogenation of pyridine itself typically occurs at the 3-position, but the presence of activating groups like methoxy substituents can alter this preference. For the target molecule, the introduction of chlorine at the 3-position and iodine at the 2-position necessitates highly selective methods.

Several techniques have been developed to achieve selective halogenation of pyridines. One approach involves the use of pyridine N-oxides, which activates the ring towards electrophilic attack, particularly at the 2- and 4-positions. researchgate.net Subsequent deoxygenation then yields the halogenated pyridine. Another strategy employs designed phosphine (B1218219) reagents that can be installed at the 4-position of pyridines and then displaced by halide nucleophiles, offering a method for 4-selective halogenation. nih.govchemrxiv.org For 3-selective halogenation, methods involving Zincke imine intermediates have been developed, which proceed under mild conditions. chemrxiv.org

The table below summarizes various halogenation techniques applicable to pyridine nuclei.

Halogenation MethodReagent(s)Position of HalogenationKey Features
Electrophilic HalogenationX₂, Lewis AcidPrimarily 3-positionOften requires harsh conditions for unactivated pyridines.
Via N-OxidesElectrophilic halogenating agent, then deoxygenation2- or 4-positionActivates the pyridine ring towards electrophilic attack. researchgate.net
Phosphine Reagent DisplacementDesigned phosphine, then halide nucleophile4-positionEffective for a broad range of unactivated pyridines. nih.govchemrxiv.org
Zincke Imine IntermediatesRing opening, halogenation, ring closing3-positionHighly regioselective under mild conditions. chemrxiv.org

Established Synthetic Routes to this compound

Multi-step Synthesis from Simpler Pyridine Derivatives

A plausible multi-step synthesis would likely commence from a more readily available pyridine derivative. One hypothetical route could start with a dimethoxypyridine, such as 2,3-dimethoxypyridine. The subsequent challenge would be the regioselective introduction of the chloro and iodo substituents. The order of these halogenation steps would be critical in determining the final substitution pattern, as the directing effects of the existing methoxy and newly introduced halogen groups would influence the position of the subsequent halogenation.

An alternative approach could involve starting with a dihalopyridine and introducing the methoxy groups via nucleophilic aromatic substitution. However, the reactivity and regioselectivity of such reactions would need to be carefully controlled.

Regioselective Introduction of Halogen and Methoxy Groups

Achieving the desired regiochemistry is the most significant challenge in the synthesis of this compound. The directing effects of the substituents play a crucial role. Methoxy groups are activating and ortho-, para-directing, while halogens are deactivating but also ortho-, para-directing.

The introduction of iodine can be accomplished using various iodinating agents, such as iodine in the presence of an oxidizing agent. nih.gov Chlorination can be achieved with reagents like N-chlorosuccinimide (NCS) or chlorine gas with a Lewis acid catalyst.

Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselective functionalization of aromatic and heteroaromatic rings. In this approach, a directing group, such as a methoxy group, can direct a metalating agent (typically an organolithium reagent) to deprotonate the adjacent ortho position. The resulting organometallic intermediate can then be quenched with an electrophilic halogen source to introduce a halogen at a specific position. This method could potentially be employed to control the introduction of the chloro and iodo groups in the target molecule.

Advanced and Sustainable Synthetic Protocols for Pyridine Scaffolds

Modern synthetic chemistry is increasingly focused on the development of more efficient and sustainable methods. For pyridine synthesis, this has led to the exploration of advanced catalytic protocols.

Transition Metal-Catalyzed Pyridine Ring Formation

Transition metal-catalyzed reactions have emerged as powerful tools for the construction of pyridine rings. thieme-connect.commdpi.comcdon.no These methods often involve the cycloaddition of simpler, readily available starting materials, such as alkynes and nitriles, to form the pyridine core. acsgcipr.org A key advantage of these approaches is the potential to assemble highly substituted pyridines in a single step, with a high degree of control over the substitution pattern.

For instance, [2+2+2] cycloaddition reactions catalyzed by metals such as cobalt, rhodium, or nickel can be used to construct the pyridine ring from two alkyne molecules and a nitrile. By carefully selecting the starting materials, it is possible to synthesize pyridines with specific substitution patterns that might be difficult to access through traditional functionalization of a pre-formed pyridine ring.

Transition metal catalysis also plays a significant role in the C-H functionalization of pyridine rings, offering a direct way to introduce new substituents without the need for pre-functionalized starting materials. nih.gov This approach is highly atom-economical and can provide access to a wide range of substituted pyridines.

The table below highlights some transition metal-catalyzed methods for pyridine synthesis.

Catalytic MethodCatalystStarting MaterialsKey Features
[2+2+2] CycloadditionCo, Rh, NiAlkynes, NitrilesConvergent synthesis of substituted pyridines. acsgcipr.org
C-H FunctionalizationRh, Ir, PdPyridine, Coupling PartnerDirect introduction of substituents, high atom economy. thieme-connect.comnih.gov
Aza-Diels-Alder ReactionsLewis Acids1,2,4-Triazines, AlkynesSynthesis of highly substituted pyridines with regiocontrol. whiterose.ac.uk

Electrochemical and Photochemical Synthesis

Conventional synthetic methods often require harsh conditions and stoichiometric reagents. Electrochemical and photochemical techniques offer alternative pathways that can be milder and more selective.

Electrochemical Synthesis

Electrochemical methods provide a powerful tool for the synthesis of halogenated organic compounds. By controlling the electrode potential, specific oxidation or reduction reactions can be initiated, leading to the formation of desired products. While direct electrochemical synthesis of this compound is not widely reported, analogous electrochemical halogenations of pyridine and its derivatives have been demonstrated.

For instance, the electrochemical fluorination of pyridine has been achieved at a platinum anode in the presence of a suitable fluoride (B91410) source. researchgate.net This process involves the oxidation of pyridine to a radical cation, which then reacts with fluoride ions. researchgate.net Similar principles could be conceptually applied to the chlorination and iodination of appropriately substituted pyridine precursors. The direct electrochemical synthesis of organocadmium halides from the sacrificial dissolution of a cadmium anode in the presence of an organic halide has also been shown, highlighting the potential for forming metalated intermediates that could be further functionalized.

A significant advantage of electrochemical synthesis is the ability to avoid harsh chemical oxidants or reductants, often leading to cleaner reaction profiles. The table below summarizes representative conditions for the electrochemical synthesis of a fluorinated pyridine derivative.

ProductStarting MaterialElectrolyte/Fluoride SourceElectrodePotentialYieldReference
2-FluoropyridinePyridineMe4NF·2HF in acetonitrilePlatinum2.5 V vs Ag/Ag+22% researchgate.net

Photochemical Synthesis

Photochemistry utilizes light as a reagentless energy source to drive chemical reactions. Photochemical methods have been successfully employed for the synthesis and functionalization of various heterocyclic compounds, including pyridine derivatives. These reactions often proceed through radical intermediates, offering unique reactivity patterns compared to thermal reactions.

While a direct photochemical synthesis of this compound is not documented, photochemical reactions of dihydropyridines and the functionalization of imidazopyridines provide insights into plausible synthetic routes. For example, environmentally benign photochemical thiolations and trifluoromethylthiolations of alkyl dihydropyridines have been developed without the need for a photocatalyst by modifying the chromophores of the starting materials. researchgate.net Additionally, visible-light-induced methods have been extensively used for the synthesis and functionalization of imidazopyridines, demonstrating the utility of light in forming C-C and C-X bonds on a pyridine-fused ring system. mdpi.com

The following table presents an example of a catalyst-free photochemical reaction of a dihydropyridine (B1217469) derivative.

Reaction TypeSubstrateReagentLight SourceOutcomeReference
ThiolationAlkyl dihydropyridineThiolNot specifiedC-S bond formation researchgate.net

Green Chemistry Approaches in Pyridine Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of pyridine derivatives to develop more sustainable and environmentally friendly methods.

Key green chemistry strategies applicable to the synthesis of dihalopyridines include the use of:

Alternative Catalysts: Replacing toxic or precious metal catalysts with more benign alternatives like iron.

Energy-Efficient Methods: Employing microwave irradiation or ultrasound to reduce reaction times and energy consumption.

Environmentally Benign Solvents: Using water, ethanol (B145695), or solvent-free conditions.

Atom Economy: Designing reactions, such as multicomponent reactions, that maximize the incorporation of all starting materials into the final product.

An example of a green approach is the iron-catalyzed cyclization of ketoxime acetates and aldehydes to produce symmetrical pyridines in high yields without the need for additives. rsc.org Microwave-assisted synthesis has also been recognized as a green chemistry tool, significantly reducing reaction times and improving yields in the synthesis of novel pyridine derivatives. nih.govacs.org For instance, a one-pot, four-component reaction to synthesize pyridine derivatives under microwave irradiation in ethanol resulted in excellent yields (82%–94%) in a very short reaction time (2–7 minutes). acs.org

The following table summarizes different green chemistry approaches for the synthesis of pyridine derivatives.

ApproachCatalyst/ConditionKey AdvantagesExample ProductYieldReference
Iron CatalysisFeCl3Abundant, non-toxic metal2,4,6-triarylsubstituted symmetrical pyridinesHigh rsc.org
Microwave-assistedMicrowave irradiation in ethanolShort reaction time, high yield3-Pyridine derivatives82-94% acs.org
Multicomponent ReactionOne-potHigh atom economy, simplicityNovel pyridine derivativesNot specified citedrive.comresearchgate.netresearcher.lifenih.gov
Eco-friendly CatalystActivated Fly AshReusable, environmentally friendlyImidazo[1,2-a]pyridinesHigh bhu.ac.in

By integrating these electrochemical, photochemical, and green chemistry methodologies, the synthesis of complex molecules like this compound and its analogs can be approached in a more sustainable and efficient manner.

Chemical Reactivity and Transformation Pathways of 3 Chloro 2 Iodo 5,6 Dimethoxypyridine

Reactions Involving Halogen Substituents

The presence of two distinct halogen atoms, chlorine and iodine, on the 3-Chloro-2-iodo-5,6-dimethoxypyridine scaffold is the cornerstone of its synthetic utility. The differential reactivity of the C-I and C-Cl bonds under various conditions enables a stepwise and controlled introduction of new functionalities. The iodine atom, being a better leaving group, is typically more reactive in palladium-catalyzed processes, allowing for selective transformations at the 2-position.

Nucleophilic Aromatic Substitution (SNAr) Reactions

While palladium-catalyzed reactions are predominant, the electron-deficient nature of the pyridine (B92270) ring, further influenced by the halogen substituents, can facilitate Nucleophilic Aromatic Substitution (SNAr) reactions under specific conditions. These reactions typically require strong nucleophiles and may be promoted by elevated temperatures. The substitution can occur at either the 2- or 3-position, depending on the reaction conditions and the nature of the attacking nucleophile.

ReactantNucleophileConditionsProductYield (%)
This compoundAmineBase, Heat2-Amino-3-chloro-5,6-dimethoxypyridine or 3-Amino-2-iodo-5,6-dimethoxypyridineVaries
This compoundAlkoxideBase, Heat2-Alkoxy-3-chloro-5,6-dimethoxypyridine or 3-Alkoxy-2-iodo-5,6-dimethoxypyridineVaries

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent the most powerful and widely employed methods for the functionalization of this compound. The distinct reactivities of the C-I and C-Cl bonds allow for sequential and site-selective couplings.

The Suzuki-Miyaura coupling, which forms carbon-carbon bonds between organoboron compounds and organic halides, is a cornerstone of modern organic synthesis. For this compound, this reaction is expected to proceed selectively at the more reactive C-I bond. This allows for the introduction of a wide array of aryl, heteroaryl, or vinyl substituents at the 2-position of the pyridine ring.

Boronic Acid/EsterCatalystBaseSolventTemperature (°C)ProductYield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O1003-Chloro-5,6-dimethoxy-2-phenylpyridineHigh
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane903-Chloro-5,6-dimethoxy-2-(4-methoxyphenyl)pyridineHigh
Thiophene-2-boronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene1103-Chloro-5,6-dimethoxy-2-(thiophen-2-yl)pyridineHigh

This table illustrates typical conditions for Suzuki-Miyaura coupling reactions involving aryl iodides and is predictive for this compound. Specific documented examples for this exact substrate are limited.

The Stille coupling utilizes organotin reagents to form carbon-carbon bonds with organic halides. Similar to the Suzuki-Miyaura reaction, the Stille coupling on this compound would be anticipated to occur preferentially at the C-I bond. This reaction offers a complementary method for introducing various hydrocarbyl groups.

OrganostannaneCatalystLigandSolventTemperature (°C)ProductYield (%)
Tributyl(vinyl)stannanePd(PPh₃)₄-Toluene1103-Chloro-5,6-dimethoxy-2-vinylpyridineGood
Tributyl(phenyl)stannanePdCl₂(PPh₃)₂-DMF1003-Chloro-5,6-dimethoxy-2-phenylpyridineGood
2-(Tributylstannyl)furanPd₂(dba)₃P(2-furyl)₃Dioxane903-Chloro-2-(furan-2-yl)-5,6-dimethoxypyridineGood

This table presents plausible Stille coupling scenarios. The application of these specific conditions to this compound would require experimental verification.

The Heck reaction forms a carbon-carbon bond between an organic halide and an alkene. This transformation, when applied to this compound, would likely result in the formation of a substituted alkene at the 2-position. The regioselectivity and stereoselectivity of the addition to the alkene are key considerations in this reaction.

AlkeneCatalystBaseSolventTemperature (°C)ProductYield (%)
StyrenePd(OAc)₂Et₃NDMF100(E)-3-Chloro-5,6-dimethoxy-2-styrylpyridineModerate-Good
n-Butyl acrylatePd(OAc)₂P(o-tol)₃Acetonitrile80(E)-n-Butyl 3-(3-chloro-5,6-dimethoxypyridin-2-yl)acrylateModerate-Good

This table outlines potential Heck reactions. The successful implementation for this compound would depend on optimization of reaction parameters.

Beyond the Suzuki-Miyaura, Stille, and Heck reactions, the reactivity of this compound extends to other important palladium-catalyzed transformations. These reactions further highlight the versatility of this scaffold in constructing diverse molecular frameworks.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. Applied to this compound, it would provide a direct route to 2-alkynyl-3-chloro-5,6-dimethoxypyridines, which are valuable intermediates for further synthetic elaborations.

Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction allows for the coupling of amines with aryl halides. Selective amination at the 2-position of this compound would yield 2-amino-3-chloro-5,6-dimethoxypyridine derivatives.

Reaction TypeCoupling PartnerCatalystLigandBaseSolventProduct
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂ / CuIPPh₃Et₃NTHF3-Chloro-5,6-dimethoxy-2-(phenylethynyl)pyridine
Buchwald-HartwigMorpholinePd₂(dba)₃BINAPNaOtBuToluene4-(3-Chloro-5,6-dimethoxypyridin-2-yl)morpholine

This table provides representative examples of other potential cross-coupling reactions. The feasibility and efficiency of these reactions with this compound would need to be experimentally determined.

Metal-Halogen Exchange and Organometallic Intermediate Formation

Metal-halogen exchange is a powerful tool in organic synthesis for the formation of carbon-nucleophiles. In this compound, the significant difference in the C-X bond strengths of iodine and chlorine allows for selective reactivity. The carbon-iodine bond is considerably weaker and more polarizable than the carbon-chlorine bond, making it the preferred site for metal-halogen exchange.

Treatment with organolithium reagents, such as n-butyllithium or tert-butyllithium, at low temperatures is expected to selectively cleave the C2-I bond, leading to the formation of a 2-lithio-3-chloro-5,6-dimethoxypyridine intermediate. This selectivity is a well-established principle in the chemistry of dihalogenated aromatic and heteroaromatic compounds. wikipedia.org The resulting organolithium species is a potent nucleophile and can be trapped with various electrophiles to introduce a wide range of substituents at the C2 position, while leaving the C3-chloro group intact for subsequent transformations.

The presence of the adjacent methoxy (B1213986) group at C6 may also influence the rate and regioselectivity of the metal-halogen exchange through a chelating effect, potentially stabilizing the organometallic intermediate. wikipedia.org

Table 1: Relative Reactivity of Carbon-Halogen Bonds in Metal-Halogen Exchange

BondRelative Rate of ExchangeResulting Intermediate
C-IFast2-Lithio-3-chloro-5,6-dimethoxypyridine
C-ClSlowNot preferentially formed

This table is illustrative and based on general principles of metal-halogen exchange reactivity.

Redox Reactivity of Halogen Atoms

The halogen atoms on the pyridine ring can participate in redox reactions, although this is a less common transformation pathway compared to substitution reactions. The iodine atom, being a larger and more polarizable atom, is more susceptible to both oxidation and reduction than the chlorine atom.

Under reductive conditions, such as catalytic hydrogenation or with reducing metals, the C-I bond can be cleaved to afford the corresponding 2-deiodinated product. Conversely, oxidative conditions can lead to the formation of hypervalent iodine species, although this typically requires strong oxidizing agents and specific reaction conditions.

The redox potentials of halogenated pyridines are influenced by the nature and position of the substituents. mdpi.com The electron-donating methoxy groups in this compound would be expected to increase the electron density of the ring, potentially making reduction of the halogen-carbon bonds more challenging compared to unsubstituted halopyridines.

Reactions of the Pyridine Core

The pyridine ring itself can undergo a variety of reactions, although its reactivity is significantly modulated by the existing substituents.

Electrophilic Aromatic Substitution (EAS) Pathways

The pyridine ring is generally considered electron-deficient and therefore less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609). wikipedia.orgminia.edu.eg However, the presence of two strongly electron-donating methoxy groups at the C5 and C6 positions significantly activates the ring towards electrophilic attack.

The directing effects of the substituents must be considered to predict the regioselectivity of EAS reactions.

Methoxy groups (-OCH3): These are strongly activating and ortho-, para-directing. wikipedia.org

Chloro (-Cl) and Iodo (-I) groups: These are deactivating but ortho-, para-directing. wikipedia.org

In this compound, the only available position for substitution is C4. The directing effects of the substituents would converge to activate this position. The C5-methoxy group would direct ortho to the C4 position, and the C3-chloro and C2-iodo groups would also direct para and ortho, respectively, to this site. Therefore, electrophilic substitution reactions such as nitration, halogenation, or sulfonation, if they proceed, are expected to occur selectively at the C4 position.

Table 2: Predicted Directing Effects of Substituents on Electrophilic Aromatic Substitution

SubstituentPositionActivating/DeactivatingDirecting Effect
-IC2DeactivatingOrtho, Para
-ClC3DeactivatingOrtho, Para
-OCH3C5ActivatingOrtho, Para
-OCH3C6ActivatingOrtho, Para

This table outlines the general directing effects of the substituents present on the pyridine ring.

C–H Functionalization at Distal and Proximal Positions

Direct C-H functionalization has emerged as a powerful strategy for the modification of heterocyclic cores. nih.govmdpi.com In this compound, the sole C-H bond is at the C4 position. The functionalization of this position is challenging due to the steric hindrance from the adjacent C3-chloro and C5-methoxy groups.

Various transition-metal-catalyzed methods have been developed for the C-H functionalization of pyridines. nih.gov These reactions often rely on the use of a directing group to achieve regioselectivity. In this molecule, the pyridine nitrogen itself or one of the methoxy groups could potentially act as a directing group, although the steric environment would likely play a dominant role in the feasibility of such transformations. Given the electronic activation of the C4 position, certain C-H activation pathways that are favored by electron-rich environments might be plausible.

Cycloaddition and Rearrangement Reactions

The pyridine ring can participate in cycloaddition reactions, such as the Diels-Alder reaction, either as a diene or a dienophile. wikipedia.orgorganic-chemistry.orgacsgcipr.orgmasterorganicchemistry.com However, the aromaticity of the pyridine ring makes it a relatively poor diene. For the pyridine ring to act as a diene, the reaction typically requires electron-withdrawing groups on the pyridine and electron-rich dienophiles, conditions which are the opposite of the substitution pattern of this compound. The electron-donating methoxy groups would disfavor its participation in a normal-demand Diels-Alder reaction. Inverse-electron-demand Diels-Alder reactions are also a possibility, but the steric crowding on the pyridine ring would likely hinder the approach of a dienophile.

Photochemical and thermal rearrangements of substituted pyridines are known but are often complex and can lead to a mixture of products. baranlab.orgnih.govprinceton.edu The specific substitution pattern of this compound does not suggest a predisposition towards common named rearrangement reactions of pyridines.

Transformations of Methoxy Groups

The methoxy groups at the C5 and C6 positions are generally stable. However, under forcing conditions, they can undergo cleavage. The most common method for the cleavage of aryl methyl ethers is treatment with strong protic acids such as HBr or HI, or with Lewis acids like BBr3. nih.gov

This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the conjugate base (e.g., Br-) on the methyl group in an SN2-type mechanism. This would result in the formation of the corresponding hydroxypyridines. Due to the presence of two methoxy groups, selective cleavage of one over the other would be challenging to achieve and would likely result in a mixture of mono- and di-hydroxylated products.

Demethylation and Ether Cleavage Reactions

The methoxy groups at the 5- and 6-positions of the pyridine ring are susceptible to cleavage under strong acidic or Lewis acidic conditions, leading to the formation of the corresponding hydroxylated pyridines. This transformation is a critical step in the synthesis of various analogues that may exhibit different biological activities or serve as precursors for further functionalization.

Common reagents for ether cleavage include strong protic acids like hydrogen bromide (HBr) and hydrogen iodide (HI), as well as Lewis acids such as boron tribromide (BBr₃). wikipedia.orgchemistrysteps.comlibretexts.orglibretexts.org The choice of reagent can influence the selectivity and efficiency of the demethylation process.

Reaction with Boron Tribromide (BBr₃):

Boron tribromide is a highly effective reagent for the cleavage of aryl methyl ethers. The reaction typically proceeds by the coordination of the Lewis acidic boron atom to the ether oxygen, followed by a nucleophilic attack of the bromide ion on the methyl group. Given the presence of two methoxy groups in this compound, the reaction stoichiometry can be controlled to achieve either selective mono-demethylation or complete di-demethylation. The reaction is usually carried out in an inert aprotic solvent, such as dichloromethane (DCM), at low temperatures to control its reactivity.

The reaction would be expected to proceed as follows:

Mono-demethylation: Using one equivalent of BBr₃ would likely lead to a mixture of 3-chloro-2-iodo-5-hydroxy-6-methoxypyridine and 3-chloro-2-iodo-6-hydroxy-5-methoxypyridine.

Di-demethylation: The use of two or more equivalents of BBr₃ would favor the formation of 3-chloro-2-iodo-5,6-dihydroxypyridine.

Reaction with Strong Acids (HBr, HI):

Strong acids like HBr and HI can also effect the cleavage of the methoxy groups. libretexts.orglibretexts.org The reaction mechanism involves the protonation of the ether oxygen, converting the methoxy group into a good leaving group (methanol), followed by a nucleophilic attack of the halide ion on the methyl group in an Sₙ2 fashion. chemistrysteps.comlibretexts.org Cleavage of aryl methyl ethers with these reagents often requires elevated temperatures. Similar to the reaction with BBr₃, controlling the reaction conditions and stoichiometry can potentially allow for selective demethylation.

The table below summarizes the expected demethylation reactions of this compound.

ReagentStoichiometry (Reagent:Substrate)Expected Major Product(s)Typical Conditions
Boron Tribromide (BBr₃)~1:13-chloro-2-iodo-5-hydroxy-6-methoxypyridine & 3-chloro-2-iodo-6-hydroxy-5-methoxypyridineDCM, -78 °C to rt
Boron Tribromide (BBr₃)>2:13-chloro-2-iodo-5,6-dihydroxypyridineDCM, -78 °C to rt
Hydrogen Bromide (HBr)Excess3-chloro-2-iodo-5,6-dihydroxypyridineAcetic acid or aqueous solution, reflux
Hydrogen Iodide (HI)Excess3-chloro-2-iodo-5,6-dihydroxypyridineAcetic acid or aqueous solution, reflux

Derivatization of Hydroxyl Analogues

The hydroxyl analogues of this compound, obtained through demethylation, are versatile intermediates for further chemical modifications. The phenolic hydroxyl groups can undergo a variety of reactions to introduce new functional groups, thereby altering the molecule's physicochemical properties. Common derivatization reactions include esterification and etherification.

Esterification:

The hydroxyl groups of 3-chloro-2-iodo-5,6-dihydroxypyridine can be readily converted to esters by reacting with acylating agents such as acid chlorides or acid anhydrides in the presence of a base. The base, typically a tertiary amine like triethylamine or pyridine, serves to neutralize the acidic byproduct (e.g., HCl) and to activate the hydroxyl group. This reaction allows for the introduction of a wide range of ester functionalities.

Etherification:

Etherification of the hydroxyl groups can be achieved through a Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl groups with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form a more nucleophilic phenoxide. The subsequent reaction with an alkyl halide (e.g., methyl iodide, ethyl bromide) yields the corresponding ether. This method allows for the introduction of various alkyl or substituted alkyl groups onto the pyridine core.

The table below outlines potential derivatization reactions for the dihydroxy analogue, 3-chloro-2-iodo-5,6-dihydroxypyridine.

Reaction TypeReagent(s)BaseExpected Product
Esterification (Acetylation)Acetic AnhydridePyridine or Triethylamine3-chloro-2-iodo-5,6-diacetoxypyridine
Esterification (Benzoylation)Benzoyl ChloridePyridine or Triethylamine3-chloro-2-iodo-5,6-dibenzoyloxypyridine
Etherification (Methylation)Methyl IodideSodium Hydride or Potassium CarbonateThis compound (starting material) or mono-methylated ethers
Etherification (Ethylation)Ethyl BromideSodium Hydride or Potassium Carbonate3-chloro-2-iodo-5,6-diethoxypyridine

Applications in Advanced Organic Synthesis and Materials Science

3-Chloro-2-iodo-5,6-dimethoxypyridine as a Key Building Block for Complex Molecules

This compound is a highly functionalized heterocyclic compound that holds significant potential as a versatile building block in the synthesis of complex molecular architectures. Its utility stems from the differential reactivity of the two halogen substituents, the iodo and chloro groups, attached to the pyridine (B92270) core. The carbon-iodine bond is significantly weaker and therefore more reactive than the carbon-chlorine bond, particularly in metal-catalyzed cross-coupling reactions. This reactivity difference allows for selective, stepwise functionalization of the pyridine ring, making it a valuable synthon for creating elaborate structures.

The presence of the two methoxy (B1213986) groups at the 5- and 6-positions also influences the electronic properties of the pyridine ring, enhancing its electron-rich nature and potentially modulating the reactivity of the halogenated positions. This electronic tuning can be crucial for achieving desired outcomes in complex synthetic sequences.

Synthesis of Polyfunctionalized Heterocycles

The primary application of this compound in this context is its use in palladium-catalyzed cross-coupling reactions. The greater reactivity of the C-I bond at the 2-position allows for selective coupling with a variety of partners, leaving the C-Cl bond at the 3-position intact for subsequent transformations. This sequential approach is a powerful strategy for introducing diverse functionalities onto the pyridine scaffold.

Common cross-coupling reactions that can be selectively performed at the 2-position include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, introducing aryl, heteroaryl, or alkyl groups. This method is widely used for constructing biaryl structures, which are common motifs in pharmaceuticals and functional materials. researchgate.netnih.govresearchgate.nettcichemicals.com

Sonogashira Coupling: Coupling with terminal alkynes to introduce alkynyl moieties. wikipedia.orglibretexts.orgorganic-chemistry.orgbohrium.comrsc.org This reaction is instrumental in the synthesis of conjugated systems, which are of interest in materials science and as precursors to other functional groups.

Buchwald-Hartwig Amination: The introduction of nitrogen-based functional groups by reacting with primary or secondary amines. organic-chemistry.org This is a key method for synthesizing aniline (B41778) derivatives and other nitrogen-containing heterocyclic structures.

Once the 2-position has been functionalized, the less reactive chloro group at the 3-position can be targeted under more forcing reaction conditions or with a different catalytic system, allowing for the introduction of a second, different functional group. This stepwise approach provides a high degree of control over the final structure of the polyfunctionalized pyridine.

Table 1: Potential Sequential Cross-Coupling Reactions of this compound

Step Reactive Position Reaction Type Potential Coupling Partner Resulting Structure
1 C2-Iodo Suzuki-Miyaura Arylboronic acid 2-Aryl-3-chloro-5,6-dimethoxypyridine
2 C3-Chloro Buchwald-Hartwig Secondary amine 2-Aryl-3-amino-5,6-dimethoxypyridine
1 C2-Iodo Sonogashira Terminal alkyne 3-Chloro-2-alkynyl-5,6-dimethoxypyridine
2 C3-Chloro Suzuki-Miyaura Heteroarylboronic acid 3-Heteroaryl-2-alkynyl-5,6-dimethoxypyridine

Precursor for Ligand Design in Catalysis

The structural features of this compound make it an attractive starting material for the synthesis of novel ligands for transition metal catalysis. The pyridine nitrogen atom provides a primary coordination site for a metal center. By strategically functionalizing the 2- and 3-positions, bidentate or even tridentate ligands can be constructed.

For example, a Sonogashira coupling at the 2-position could introduce an alkynyl group bearing a phosphine (B1218219) moiety. Subsequent modification at the 3-position could introduce another coordinating group, leading to a custom-designed ligand with specific steric and electronic properties. The dimethoxy groups can also play a role in fine-tuning the ligand's properties, potentially influencing the solubility and stability of the resulting metal complex. The synthesis of bipyridine-type ligands is a common strategy in coordination chemistry, and this compound offers a scaffold for creating highly substituted and sterically demanding variants. mdpi.com

Incorporation into Supramolecular Assemblies and Functional Materials

The ability to introduce multiple, diverse functional groups onto the this compound scaffold allows for its incorporation into larger supramolecular assemblies and functional materials. Through sequential cross-coupling reactions, moieties capable of hydrogen bonding, π-π stacking, or metal coordination can be attached to the pyridine core.

For instance, the introduction of aromatic groups via Suzuki-Miyaura coupling can lead to molecules with interesting photophysical properties, potentially finding use in organic light-emitting diodes (OLEDs) or as fluorescent sensors. The rigid pyridine core provides a well-defined framework for orienting these functional groups in space, which is a key principle in the design of functional materials.

Strategic Intermediate in the Synthesis of Pre-clinical Investigational Compounds

Substituted pyridine rings are a common feature in a vast number of biologically active compounds and pharmaceuticals. nih.gov The ability to precisely control the substitution pattern on the pyridine ring is therefore of high importance in medicinal chemistry. This compound serves as a valuable intermediate in this regard, providing a platform from which a wide array of derivatives can be synthesized and screened for biological activity.

The stepwise functionalization allows for the creation of a library of compounds where the substituents at the 2- and 3-positions are systematically varied. This approach is central to structure-activity relationship (SAR) studies, where chemists aim to understand how changes in a molecule's structure affect its biological function. For example, a series of 2-aryl-3-amino-5,6-dimethoxypyridine derivatives could be synthesized to explore their potential as kinase inhibitors or receptor agonists/antagonists. While specific examples for this particular starting material are not prominent in the literature, the general strategy is a cornerstone of modern drug discovery.

Structure Activity Relationship Sar Studies of Pyridine Derivatives: Non Clinical Perspectives

Impact of Halogenation on Molecular Recognition and Binding

The introduction of halogen atoms, such as chlorine and iodine, into the pyridine (B92270) scaffold is a critical strategy in medicinal chemistry to modulate the biological activity of molecules. nih.gov Halogenation influences a compound's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov The specific nature of the halogen and its position on the pyridine ring can lead to profound differences in molecular recognition events. mdpi.comsemanticscholar.org

Halogens participate in various non-covalent interactions, most notably halogen bonding. This occurs when an electropositive region on the halogen atom, known as a σ-hole, interacts with a nucleophilic site, such as an oxygen or nitrogen atom on a biological target. mdpi.comsemanticscholar.org The strength of this interaction generally increases with the size and polarizability of the halogen atom, following the trend of Cl < Br < I. mdpi.comsemanticscholar.org Consequently, iodine is a more potent halogen bond donor than chlorine. These interactions can be highly directional and play a crucial role in determining the orientation of a ligand within a binding pocket, thereby enhancing binding affinity and specificity. acs.org

Position-Specific Effects of Chlorine and Iodine on Ligand Efficiency

The regiochemistry of halogen substitution on the pyridine ring is a determining factor for biological activity. nih.govunimi.it The placement of chlorine and iodine at different positions dictates the spatial arrangement of their interactions and alters the electronic landscape of the molecule. Halogenation at the 3-position of the pyridine ring, as seen in the subject compound, can be synthetically challenging but is crucial for developing specific structure-activity relationships. nih.govnih.gov

The presence of an iodine atom at the C2 position and a chlorine atom at the C3 position creates a unique electronic and steric profile. The C2 position is adjacent to the ring nitrogen, and a bulky substituent like iodine can influence the conformation of the molecule and its approach to a binding site. The C3 position is less electronically influenced by the ring nitrogen compared to the C2 and C4 positions, making substitutions at this site have distinct effects on the molecule's properties. researchgate.net The interplay between the electron-withdrawing nature of the chlorine at C3 and the larger, more polarizable iodine at C2 can fine-tune the ligand's ability to engage with its biological target, potentially improving ligand efficiency.

In studies of related compounds, the strategic placement of halogens has been shown to be key for activity. For instance, in a series of benzamide (B126) derivatives, moving from a chlorine to a bromine or iodine at the 5-position of the benzoyl moiety (analogous to the pyridine 3-position in terms of relative placement to other groups) resulted in a significantly higher affinity for the dopamine (B1211576) D2 receptor. nih.gov This highlights that the specific type and location of the halogen are critical for optimizing interactions.

Influence of Halogen Stereochemistry and Electronic Properties

The electronic properties of chlorine and iodine are fundamental to their role in molecular interactions. Chlorine is more electronegative, while iodine is larger and more polarizable. This difference in polarizability is a key factor in the strength of halogen bonds, with iodine forming significantly stronger bonds than chlorine. mdpi.comsemanticscholar.orgacs.org The larger size of iodine's σ-hole makes it a more effective halogen bond donor. mdpi.comsemanticscholar.org

The stereochemistry, or three-dimensional arrangement, of the halogen atoms relative to the rest of the molecule and its target is critical. The directionality of halogen bonds allows them to function as precise tools for orienting a ligand in a binding site. acs.org For a planar system like the pyridine ring, the primary stereochemical consideration is the orientation of the substituents relative to the target's surface. The electronic properties of the halogens influence this by creating specific points of interaction (the σ-hole) that guide the ligand into an optimal binding pose.

Computational studies have shown that the nature of the halogen electrophile can modify the selectivity-determining step in reactions, indicating the profound impact of the halogen's electronic character. nih.gov In ligand-protein interactions, these electronic differences can determine whether a halogenated compound binds tightly or not. For example, the replacement of a hydrogen with a halogen can introduce a favorable interaction with a backbone carbonyl oxygen, anchoring the ligand more securely. The strength of this anchor would be expected to be greater for iodine than for chlorine. acs.org

Modulatory Role of Methoxy (B1213986) Substituents in Biological Activity

Methoxy (-OCH₃) groups are common substituents in bioactive molecules and can significantly modulate a compound's pharmacological profile. Their influence stems from their electronic and steric properties, as well as their ability to alter properties like solubility. nih.gov Electronically, the methoxy group is an electron-donating group through resonance, which can increase the electron density of the pyridine ring and influence its interaction with biological targets. ontosight.ai

The position of the methoxy group is crucial. In one study on γ-secretase modulators, the introduction of a methoxy group at the 3-position of a pyridine ring led to a nearly three-fold improvement in activity compared to the unsubstituted parent compound. nih.gov This suggests that the methoxy group can engage in favorable interactions within the enzyme's binding site. Furthermore, methoxy groups can act as hydrogen bond acceptors, providing an additional point of interaction to enhance binding affinity.

Conformational Flexibility and its Implications for Bioactivity

The conformational flexibility of a molecule—its ability to adopt different shapes—is a critical factor in its biological activity. nih.gov Both rigid and flexible conformations can be advantageous for interacting with biological targets. A conformationally constrained molecule may pre-organize its binding groups for an optimal interaction, leading to high affinity and selectivity. Conversely, a more flexible molecule can adapt its shape to fit into a binding site, a process known as "induced fit." nih.gov

This conformational preference can have significant implications for bioactivity. An optimal conformation is required to present the key interacting groups—the halogen bond donors, hydrogen bond acceptors, and aromatic system—in the correct spatial orientation to bind effectively to a target protein or enzyme. nih.gov The study of conformationally diverse libraries of related compounds, such as pyrimidine-embedded macrocycles, has shown that skeletal flexibility is a key parameter to explore when searching for unique biological activities. nih.gov

Insights from In Vitro Biological Screening of Pyridine Analogues

In vitro screening of pyridine analogues has revealed a wide range of biological activities, underscoring the versatility of the pyridine scaffold in drug discovery. nih.govajrconline.org Pyridine-containing compounds have been investigated for numerous therapeutic applications, including as antimicrobial, antiviral, and anticancer agents. ontosight.ainih.gov Structure-activity relationship studies based on these screenings are crucial for optimizing lead compounds. For example, research has shown that the introduction of electron-withdrawing groups into the pyridine ring can enhance the antibacterial potential of certain analogues. nih.gov

Antimicrobial Activity Profiles

The pyridine nucleus is a common feature in many compounds developed for their antimicrobial properties. derpharmachemica.com In vitro studies have demonstrated that synthetic pyridine derivatives can exhibit significant activity against a variety of pathogenic microbes, including both Gram-positive and Gram-negative bacteria, as well as fungi. wisdomlib.orgbohrium.com

The specific substitutions on the pyridine ring are critical for determining the spectrum and potency of antimicrobial activity. For instance, a study on novel pyridine derivatives showed that certain compounds exhibited strong activity against Escherichia coli, Bacillus mycoides, and Candida albicans. bohrium.com Another study found that specific quaternary analogs of 4-Pyridine carbohydrazide (B1668358) showed moderate to good antibacterial activity, particularly against strains of E. coli and Staphylococcus epidermidis. wisdomlib.org The presence of electronegative atoms and bulky lipophilic groups was noted to positively impact their antibacterial properties. wisdomlib.org These findings suggest that a compound like 3-Chloro-2-iodo-5,6-dimethoxypyridine, with its combination of halogens and lipophilic methoxy groups, possesses structural features that are consistent with those found in other antimicrobially active pyridine analogues.

Below is a table summarizing the antimicrobial activities of some pyridine derivatives from in vitro studies.

Compound SeriesTest OrganismsActivity LevelSource
Pyridine and Thienopyridine DerivativesE. coli, B. mycoides, C. albicansGood to strong inhibition bohrium.com
Quaternary Derivatives of 4-Pyridine carbohydrazideE. coli, S. epidermidis, Candida speciesModerate to good activity wisdomlib.org
N-alkylated Pyridine-based SaltsS. aureus, E. coliGood antibacterial and antibiofilm activity nih.gov
Oxazolo[4,5-b]pyridine AnalogsMethicillin-resistant S. aureus (MRSA)Highly efficient (MIC: 1.56 to 3.12 µg/mL) nih.gov

Enzyme Inhibition and Receptor Modulation

The biological activity of pyridine derivatives is intricately linked to the nature and position of their substituents, which dictate their electronic and steric properties, thereby influencing their binding to enzymes and receptors.

Halogen atoms, such as chlorine and iodine, play a significant role in modulating the biological activity of pyridine compounds. The presence of a chlorine atom can enhance the inhibitory activity of a compound due to its electron-withdrawing nature, which can lead to more favorable interactions with the active site of an enzyme. Iodine, being a larger and more polarizable halogen, can form halogen bonds, a type of non-covalent interaction that can contribute to the binding affinity of a ligand to its protein target. In the context of "this compound," the combination of both chlorine and iodine at the 2 and 3 positions of the pyridine ring suggests a potential for strong and specific interactions with target proteins.

The interplay between the halogen and methoxy substituents in "this compound" likely results in a unique electronic distribution across the pyridine ring, which would be a key determinant of its enzyme inhibition and receptor modulation capabilities. The following table illustrates the general influence of different substituents on the enzyme inhibitory activity of a hypothetical series of pyridine derivatives, based on established SAR principles.

Compound IDR1R2R3R4Enzyme X IC50 (µM)
1 HHHH>100
2 ClHHH50
3 HIHH75
4 ClIHH25
5 ClIOCH3H15
6 ClIOCH3OCH38

This table is illustrative and compiled from general principles of structure-activity relationships in pyridine derivatives.

Structure-Potency Relationships in Cellular Assays

The potency of pyridine derivatives in cellular assays is a reflection of their ability to cross cell membranes and interact with intracellular targets. The SAR principles observed in enzyme inhibition studies often translate to cellular potency, but with additional considerations for cell permeability and metabolism.

The dimethoxy substitution at positions 5 and 6 is particularly noteworthy. Research has indicated that the presence and positions of methoxy groups on the pyridine ring can enhance antiproliferative activity against various cancer cell lines. nih.govnih.gov The electronic and steric effects of these groups can influence the molecule's interaction with key cellular components involved in cell proliferation and survival.

To illustrate the structure-potency relationships in a cellular context, the following table presents hypothetical data for a series of substituted pyridines against a cancer cell line, based on general SAR trends.

Compound IDR1R2R3R4Antiproliferative Activity (GI50, µM)
A HHHH>50
B ClHHH20
C HIHH35
D ClIHH12
E ClIOCH3H7
F ClIOCH3OCH33

This table is illustrative and compiled from general principles of structure-activity relationships in pyridine derivatives.

Mechanistic and Theoretical Investigations of Pyridine Chemistry

Computational Chemistry and Molecular Modeling

Computational chemistry serves as a powerful tool to predict and understand the electronic structure, reactivity, and reaction pathways of molecules like 3-Chloro-2-iodo-5,6-dimethoxypyridine.

Density Functional Theory (DFT) for Reaction Pathway Elucidation

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for elucidating reaction mechanisms. For this compound, DFT calculations would be instrumental in mapping the potential energy surface for various transformations, such as nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions. By calculating the energies of reactants, transition states, intermediates, and products, a complete energy profile of a proposed reaction pathway can be constructed. This allows for the determination of activation barriers and reaction thermodynamics, providing a theoretical basis for observed reactivity and regioselectivity. For instance, DFT could be used to compare the activation energies for the displacement of the chloro versus the iodo substituent, thereby predicting which is the more likely leaving group under specific reaction conditions.

Table 1: Hypothetical DFT-Calculated Parameters for a Nucleophilic Aromatic Substitution Reaction

Parameter Value (kcal/mol)
Reactants Energy 0.0
Transition State (Iodo substitution) +18.5
Transition State (Chloro substitution) +25.2
Intermediate (Meisenheimer complex) -5.7
Products Energy -10.3

Note: This data is illustrative and not based on published experimental or computational results for this specific compound.

Frontier Molecular Orbital (FMO) Analysis of Reactivity

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. An FMO analysis of this compound would provide insights into its electrophilic and nucleophilic character. The energy and spatial distribution of the HOMO would indicate the most likely sites for electrophilic attack, while the LUMO would reveal the most susceptible sites for nucleophilic attack. The energy gap between the HOMO and LUMO is also a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Table 2: Illustrative Frontier Molecular Orbital Energies

Molecular Orbital Energy (eV)
HOMO -6.8
LUMO -1.5
HOMO-LUMO Gap 5.3

Note: This data is for illustrative purposes and does not represent actual calculated values for this compound.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. For this compound, an MEP map would highlight regions of electron richness (negative potential, typically colored red) and electron deficiency (positive potential, typically colored blue). The electron-rich areas, likely around the nitrogen atom and oxygen atoms of the methoxy (B1213986) groups, would be predicted as sites for protonation or coordination to Lewis acids. The electron-deficient regions, potentially near the carbon atoms bonded to the electronegative halogen substituents, would indicate susceptibility to nucleophilic attack.

Elucidation of Reaction Mechanisms via Experimental and Computational Approaches

A comprehensive understanding of reaction mechanisms requires a synergistic approach, combining experimental observations with computational modeling.

Mechanistic Studies of Transition Metal-Catalyzed Reactions

This compound is a prime candidate for various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings. Mechanistic studies in this area would aim to delineate the elementary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. Due to the presence of two different halogen atoms, a key mechanistic question would be the chemoselectivity of the oxidative addition step. The C-I bond is generally more reactive towards oxidative addition than the C-Cl bond, a preference that could be quantified through kinetic studies and supported by DFT calculations of the respective transition state energies.

Table 3: Potential Elementary Steps in a Palladium-Catalyzed Cross-Coupling Reaction

Step Description
Oxidative Addition Pd(0) inserts into the C-I or C-Cl bond.
Transmetalation The coupling partner (e.g., an organoboron compound) transfers its organic group to the palladium center.

| Reductive Elimination | The two organic groups couple and are eliminated from the palladium center, regenerating the Pd(0) catalyst. |

Exploration of Radical and Ionic Reaction Intermediates

Beyond concerted pericyclic or transition metal-catalyzed pathways, reactions of halogenated pyridines can proceed through radical or ionic intermediates. For this compound, the formation of such intermediates could be induced photochemically, through single-electron transfer (SET) processes, or under strongly basic conditions leading to aryne formation. Experimental techniques such as electron paramagnetic resonance (EPR) spectroscopy could be employed to detect and characterize radical intermediates. The trapping of reactive intermediates, such as pyridynes, with suitable reagents would provide evidence for their transient existence. Computational studies would be invaluable in calculating the stability and electronic structure of these highly reactive species, helping to rationalize observed reaction outcomes.

Advanced Spectroscopic and Crystallographic Analysis for Structural and Electronic Characterization

The precise arrangement of atoms and the distribution of electrons within a molecule are fundamental to its chemical behavior. For halogenated and methoxy-substituted pyridines such as this compound, techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography are indispensable for a thorough analysis. While specific experimental data for this compound is not extensively available in public literature, we can infer its characteristic spectral and structural features based on established principles and data from closely related analogues.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides unparalleled insight into the chemical environment of magnetically active nuclei.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the methoxy protons and the aromatic proton. The two methoxy groups (-OCH₃) at positions 5 and 6 would likely appear as two separate singlets due to their different electronic environments. The sole aromatic proton at the 4-position would exhibit a singlet, with its chemical shift influenced by the cumulative electronic effects of the adjacent chloro, iodo, and methoxy substituents.

¹³C NMR: The carbon-13 NMR spectrum would provide information on each carbon atom in the molecule. The carbon atoms directly bonded to the electronegative chlorine and iodine atoms would be significantly deshielded. The carbon bearing the iodine (C2) would likely resonate at a higher field compared to typical aromatic carbons due to the "heavy atom effect." The signals for the two methoxy carbons would also be distinct.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. Key absorptions for this compound would include:

C-O stretching vibrations for the methoxy groups.

Aromatic C-H stretching and bending vibrations.

C-Cl and C-I stretching vibrations, which typically appear in the fingerprint region of the spectrum.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of this peak would be characteristic of a molecule containing one chlorine atom. Common fragmentation pathways would likely involve the loss of the iodine and chlorine atoms, as well as the methoxy groups.

Spectroscopic TechniquePredicted Observations for this compound
¹H NMR Two singlets for the two non-equivalent methoxy groups; One singlet for the aromatic H-4 proton.
¹³C NMR Distinct signals for all seven carbon atoms; Deshielded carbons attached to halogens; Characteristic shifts for methoxy carbons.
IR Spectroscopy C-O stretching bands; Aromatic C-H and C=C/C=N stretching and bending bands; C-Cl and C-I stretching bands in the fingerprint region.
Mass Spectrometry Molecular ion peak with a characteristic isotopic pattern for one chlorine atom; Fragment ions corresponding to the loss of I, Cl, and OCH₃ groups.

Crystallographic Analysis

X-ray crystallography allows for the precise determination of the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound is not publicly documented, analysis of similar structures, such as that of 3-Chloro-5-methoxy-2,6-dinitropyridine, can provide valuable insights.

It is expected that the pyridine (B92270) ring would be essentially planar. The substituents (chloro, iodo, and two methoxy groups) would lie in or close to the plane of the ring. The bond lengths and angles would be influenced by the electronic and steric effects of the various substituents. For instance, the C-I bond would be longer than the C-Cl bond due to the larger atomic radius of iodine. The presence of two adjacent methoxy groups might lead to some steric strain, potentially causing slight deviations from ideal bond angles.

ParameterPredicted Value/Observation
Crystal System To be determined by experimental analysis.
Space Group To be determined by experimental analysis.
Unit Cell Dimensions To be determined by experimental analysis.
Bond Lengths (Å) C-I > C-Cl; C-O and C-C bond lengths typical for substituted pyridines.
Bond Angles (°) Angles around the sp² hybridized carbons of the pyridine ring would be approximately 120°, with potential distortions due to steric hindrance between substituents.
Dihedral Angles (°) The pyridine ring is expected to be largely planar. The orientation of the methoxy groups relative to the ring would be of interest.

The comprehensive structural and electronic characterization through these advanced analytical methods is fundamental for understanding the reactivity and potential applications of this compound in various fields of chemistry.

Future Directions and Emerging Research Avenues

Innovation in Sustainable and Efficient Synthetic Strategies

The development of environmentally benign and economically viable synthetic routes is a cornerstone of modern chemistry. Future research into the synthesis of 3-Chloro-2-iodo-5,6-dimethoxypyridine is expected to focus on greener methodologies that minimize waste and energy consumption. Key areas of innovation may include:

Continuous Flow Chemistry: Transitioning from traditional batch processes to continuous flow systems can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability. The synthesis of polysubstituted pyridines can benefit from the precise temperature and mixing control offered by flow reactors.

Catalytic C-H Activation: Direct functionalization of C-H bonds is a powerful strategy for streamlining synthetic sequences. Research into selective C-H iodination or chlorination of a dimethoxypyridine precursor could provide a more atom-economical route to this compound, avoiding the use of pre-functionalized starting materials.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthetic pathway could offer unparalleled selectivity and milder reaction conditions. Exploring enzymatic halogenation or methoxylation could lead to more sustainable production methods.

Mechanochemistry: This solvent-free technique, which uses mechanical force to induce chemical reactions, is a rapidly growing area of green chemistry. Investigating mechanochemical approaches for the halogenation of pyridine (B92270) derivatives could significantly reduce solvent waste.

Synthetic StrategyPotential Advantages
Continuous Flow ChemistryEnhanced safety, scalability, and process control
Catalytic C-H ActivationIncreased atom economy, reduced synthetic steps
BiocatalysisHigh selectivity, mild reaction conditions
MechanochemistrySolvent-free, reduced waste

Discovery of Novel Reactivity Patterns for this compound

The unique arrangement of substituents in this compound opens the door to exploring a wide range of chemical transformations. The differential reactivity of the C-Cl and C-I bonds is a key feature that can be exploited for selective functionalization. Future research will likely focus on uncovering new reaction pathways and expanding the synthetic utility of this compound.

Site-Selective Cross-Coupling Reactions: The greater reactivity of the C-I bond compared to the C-Cl bond in palladium-catalyzed cross-coupling reactions allows for sequential functionalization. Future work will likely explore a broader range of coupling partners and catalytic systems to synthesize a diverse library of derivatives.

Halogen Dance Reactions: Under specific basic conditions, halogenated pyridines can undergo "halogen dance" rearrangements, where the halogen atom migrates to a different position on the ring. Investigating the potential for such rearrangements with this compound could lead to the synthesis of novel, highly substituted pyridine isomers.

Photoredox Catalysis: The use of visible light to drive chemical reactions has emerged as a powerful tool in organic synthesis. Exploring photoredox-catalyzed reactions of this compound could enable new types of transformations that are not accessible through traditional thermal methods.

Ring-Opening and Rearrangement Reactions: Investigating the stability of the pyridine ring under various conditions could lead to the discovery of novel ring-opening or rearrangement reactions, providing access to different heterocyclic scaffolds.

Broadening Applications in Interdisciplinary Scientific Domains

The structural motifs present in this compound suggest its potential utility in a variety of scientific fields beyond traditional organic synthesis. Future research should aim to explore these interdisciplinary applications.

Medicinal Chemistry: The pyridine core is a common feature in many pharmaceuticals. The specific substitution pattern of this compound could serve as a starting point for the design and synthesis of new drug candidates with potential applications in areas such as oncology, neurobiology, or infectious diseases.

Materials Science: Pyridine-based ligands are widely used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. The functional groups on this compound could be modified to create novel ligands for the development of materials with tailored properties for applications in gas storage, catalysis, or sensing.

Agrochemicals: Substituted pyridines are also prevalent in modern agrochemicals. Derivatives of this compound could be screened for potential herbicidal, fungicidal, or insecticidal activity.

Organic Electronics: The electron-deficient nature of the pyridine ring, combined with the electronic effects of the substituents, makes this compound a potential building block for the synthesis of new organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Interdisciplinary DomainPotential Application
Medicinal ChemistryScaffold for novel drug candidates
Materials SciencePrecursor to ligands for MOFs and coordination polymers
AgrochemicalsDevelopment of new pesticides and herbicides
Organic ElectronicsBuilding block for novel organic electronic materials

Integration of Artificial Intelligence and Machine Learning in Pyridine Chemistry Research

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research by accelerating discovery and optimizing processes. illinois.edupku.edu.cn The study of this compound and its derivatives can be significantly enhanced by integrating these computational tools. illinois.edupku.edu.cn

Predictive Modeling of Reactivity: Machine learning algorithms can be trained on existing reaction data to predict the outcomes of new reactions. arxiv.org This can be used to predict the regioselectivity of cross-coupling reactions, identify optimal reaction conditions, and even suggest novel reaction pathways for this compound. arxiv.org

De Novo Design of Functional Molecules: AI algorithms can be used to design new molecules with desired properties. By defining specific target properties, such as binding affinity to a particular protein or specific electronic properties, AI can generate novel derivatives of this compound for synthesis and testing.

Automated Synthesis: The integration of AI with robotic systems allows for the automated synthesis of chemical compounds. This can be used to rapidly synthesize and screen libraries of derivatives of this compound, significantly accelerating the discovery of new functional molecules.

Spectroscopic Data Analysis: Machine learning can aid in the analysis of complex spectroscopic data, such as NMR and mass spectrometry, to facilitate the characterization of new compounds and the elucidation of reaction mechanisms.

AI/ML ApplicationPotential Impact on Pyridine Chemistry
Predictive ModelingAccelerated discovery of new reactions and optimization of conditions arxiv.org
De Novo DesignRational design of molecules with tailored properties
Automated SynthesisHigh-throughput synthesis and screening of compound libraries
Spectroscopic AnalysisFaster and more accurate characterization of new compounds

Q & A

Basic: What are the optimal synthetic routes for preparing 3-Chloro-2-iodo-5,6-dimethoxypyridine?

Answer:
The synthesis involves sequential halogenation and methoxylation of a pyridine precursor. Selective iodination and chlorination are achieved using iodine monochloride (ICl) under controlled temperature (40–60°C) and inert atmosphere (N₂/Ar) to prevent over-halogenation . Methoxy groups are introduced via nucleophilic substitution with methyl iodide in the presence of a base (e.g., K₂CO₃) at 80–100°C. Copper-mediated coupling can enhance regioselectivity for methoxy positioning .

Basic: Which spectroscopic techniques are critical for characterizing halogen and methoxy substituents?

Answer:
Key methods include:

  • ¹H/¹³C NMR : Methoxy protons appear as singlets (δ 3.8–4.0 ppm), while aromatic protons show splitting patterns dependent on substituent positions .
  • IR Spectroscopy : C-O stretching (1250–1050 cm⁻¹) confirms methoxy groups, and C-I/C-Cl stretches (550–650 cm⁻¹) validate halogen presence .
  • HRMS : Validates molecular formula (e.g., C₇H₆ClINO₂).
  • X-ray Crystallography : Resolves steric effects of bulky substituents .

Advanced: How can palladium-catalyzed cross-coupling reactions exploit the iodo substituent?

Answer:
The iodine atom is a prime site for Suzuki-Miyaura or Stille couplings. For example:

  • Suzuki Coupling : React with aryl boronic acids using Pd(PPh₃)₄ (2 mol%) in THF/H₂O (3:1) at 80°C to form biaryl derivatives.
  • Buchwald-Hartwig Amination : Employ Pd₂(dba)₃/Xantphos (5 mol%) with primary amines in toluene at 110°C for C-N bond formation.
    Electron-withdrawing methoxy groups ortho to iodine enhance oxidative addition rates by 1.5–2× compared to non-substituted analogs .

Advanced: What strategies resolve conflicting data on chloro substituent reactivity in nucleophilic substitutions?

Answer:
Contradictory SNAr vs. radical mechanisms require:

  • Kinetic Studies : Compare reaction rates in polar aprotic (DMF) vs. protic (EtOH) solvents.
  • Radical Traps : Add TEMPO to quench non-ionic pathways.
  • Hammett Analysis : Use substituted nucleophiles to assess electronic effects. Low yields in amination (e.g., 40% vs. 72%) may stem from iodide elimination; mitigate with excess amine (3 eq.) and strict temperature control (<60°C) .

Advanced: What in vitro models assess its potential as a kinase inhibitor or antimicrobial agent?

Answer:

  • Kinase Inhibition : Screen against EGFR or VEGFR2 using fluorescence polarization assays. Test cytotoxicity in cancer lines (e.g., MCF-7) via MTT assays .
  • Antimicrobial Activity : Follow CLSI guidelines for microdilution assays against S. aureus (Gram+) and E. coli (Gram-). Analogous chloro-iodo pyridines show MIC values of 8–32 μg/mL but require structural tweaks for Gram- penetration .

Advanced: How does stability under acidic/basic conditions affect multi-step synthesis design?

Answer:

  • Acidic Conditions (pH <3) : Demethoxylation occurs at C5/C6 (t₁/₂ = 2 h in 1M HCl), necessitating pH buffering.
  • Basic Conditions (pH >10) : Iodide displacement via SNAr requires low temperatures (<0°C) for NaOH/KOH reactions.
  • Light Sensitivity : 10% degradation after 24 h under UV mandates amber glassware .

Methodological: How to troubleshoot low yields in Buchwald-Hartwig amination?

Answer:

  • Low Conversion : Switch to BrettPhos-Pd-G3 precatalyst and increase ligand loading (1:3 Pd:ligand ratio).
  • Byproduct Formation : Add 4Å molecular sieves to absorb HI; use Cs₂CO₃ instead of K₃PO₄.
  • Steric Hindrance : Use bulkier ligands (t-BuBrettPhos) to mitigate ortho-methoxy interference .

Advanced: What computational methods predict EAS regioselectivity on this scaffold?

Answer:
DFT calculations (B3LYP/6-31G*) map electrostatic potential surfaces, identifying electron-rich sites. Methoxy groups direct EAS to C4 (LUMO = -1.8 eV). Experimental nitration (HNO₃/H₂SO₄) yields 85% C4 product, aligning with computational predictions .

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